



Application Notes and Protocols for Calcium Mobilization Assay Using JNJ-40411813

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Compound of Interest		
Compound Name:	JNJ-40411813	
Cat. No.:	B1673069	Get Quote

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Introduction

JNJ-40411813, also known as ADX71149, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2] As a PAM, JNJ-40411813 binds to an allosteric site on the mGlu2 receptor, enhancing the receptor's response to the endogenous ligand, glutamate.[1][3] The mGlu2 receptor is a G-protein coupled receptor (GPCR) that is traditionally coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase. To facilitate a high-throughput screening-compatible calcium mobilization assay, the mGlu2 receptor can be co-expressed with a promiscuous G-protein, such as G α 16, in a host cell line (e.g., HEK293).[1][4][5] The G α 16 protein allows the Gi/o-coupled receptor to signal through the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium upon agonist stimulation. This application note provides a detailed protocol for utilizing a calcium mobilization assay to characterize the activity of JNJ-40411813 on the mGlu2 receptor.

Signaling Pathway and Assay Principle

The canonical signaling of the mGlu2 receptor involves the inhibition of adenylyl cyclase. However, in this assay, the co-transfection of the G α 16 protein redirects the signal transduction pathway. Upon binding of glutamate to the mGlu2 receptor, and in the presence of the PAM **JNJ-40411813**, the receptor undergoes a conformational change that activates the G α 16 protein. Activated G α 16, in turn, stimulates phospholipase C (PLC), which hydrolyzes



phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected by a fluorescent calcium indicator, such as Fluo-4 AM.



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Caption: mGlu2 receptor signaling with G α 16.

Data Presentation

The following table summarizes the in vitro potency of **JNJ-40411813** in a calcium mobilization assay.

Compound	Cell Line	Assay Type	EC50 (nM)	Reference
JNJ-40411813	HEK293 co- transfected with hmGlu2 and Gα16	Calcium Mobilization	64 ± 29	[1][4][5]

Experimental Protocols

This section details the methodology for measuring **JNJ-40411813**-mediated potentiation of glutamate-induced intracellular calcium mobilization.

Materials and Reagents

HEK293 cells stably co-expressing human mGlu2 receptor and Gα16 protein



- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- JNJ-40411813
- L-Glutamate
- Fluo-4 AM
- Pluronic F-127
- Probenecid
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- 96-well or 384-well black, clear-bottom microplates
- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Step-by-Step Protocol

- 1. Cell Culture and Seeding:
- Culture the HEK293-hmGlu2-Gα16 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
- The day before the assay, harvest the cells using Trypsin-EDTA and seed them into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.[6][7]
- Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
- 2. Dye Loading:



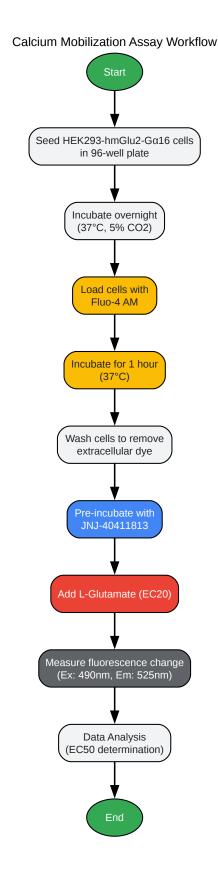
- Prepare a Fluo-4 AM loading buffer. A typical composition is HBSS with 20 mM HEPES, 2.5 mM probenecid, 2 μM Fluo-4 AM, and 0.02% Pluronic F-127.[8]
- Aspirate the culture medium from the cell plate and wash the cells once with HBSS.
- Add 100 μL of the Fluo-4 AM loading buffer to each well.
- Incubate the plate at 37°C for 1 hour in the dark.[9]
- Following incubation, wash the cells twice with HBSS containing 2.5 mM probenecid to remove extracellular dye.
- Add 100 μL of HBSS with 2.5 mM probenecid to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.[8]
- 3. Compound Preparation:
- Prepare a stock solution of JNJ-40411813 in DMSO.
- Perform serial dilutions of JNJ-40411813 in HBSS to create a range of concentrations for testing.
- Prepare a stock solution of L-glutamate in HBSS. The final concentration of glutamate used should be at the EC20 to EC50 range to observe the potentiation by the PAM. A concentration of 4 μM glutamate has been previously used.[1]
- 4. Calcium Mobilization Measurement:
- Place the cell plate into a fluorescence plate reader equipped with an automated injection system.
- Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]
- Record a stable baseline fluorescence for 10-20 seconds.
- The instrument's automated injector will first add the different concentrations of JNJ-40411813 (or vehicle) to the wells.



- After a short pre-incubation period with **JNJ-40411813** (e.g., 2-5 minutes), the instrument will then add the EC20 concentration of L-glutamate to the wells.
- Continue to record the fluorescence signal for a period sufficient to capture the peak response and its subsequent decay (e.g., 120-180 seconds).

Experimental Workflow





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Caption: Workflow for the calcium mobilization assay.



Data Analysis

The fluorescence signal is typically measured as Relative Fluorescence Units (RFU). The change in fluorescence (Δ RFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after the addition of glutamate. The data should be normalized by expressing the response in each well as a percentage of the maximal response. The EC50 value for **JNJ-40411813** can then be determined by fitting the concentration-response data to a four-parameter logistic equation using a suitable software package.

Troubleshooting



Issue	Possible Cause	Solution
Low Signal-to-Noise Ratio	Low dye loading efficiency	Optimize Fluo-4 AM concentration and incubation time. Ensure Pluronic F-127 is used.
Low receptor expression	Verify the expression level of mGlu2 and G α 16 in the cell line.	
Cell health issues	Ensure cells are healthy and not over-confluent. Use fresh cells for the assay.	_
High Background Fluorescence	Incomplete removal of extracellular dye	Ensure thorough washing after dye loading.
Autofluorescence of compounds	Run a control with compound and no cells to check for autofluorescence.	
Inconsistent Results	Variation in cell number per well	Ensure even cell seeding and a confluent monolayer.
Inconsistent dye loading	Prepare a master mix of the loading buffer for all wells.	
Temperature fluctuations	Maintain a constant temperature throughout the assay.	_

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